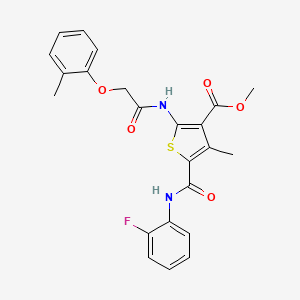
Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an amino group, a chloro substituent, and a cyclohexyl ring attached to the pyrazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The subsequent introduction of the cyclohexyl group can be achieved through nucleophilic substitution reactions using cyclohexyl halides. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.
類似化合物との比較
Ethyl 5-amino-4-chloro-1-cyclohexyl-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1-cyclohexyl-pyrazole-4-carboxylate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Ethyl 5-amino-4-methyl-1-cyclohexyl-pyrazole-3-carboxylate: Contains a methyl group instead of a chloro group, leading to different chemical properties.
Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate: The cyclohexyl group is replaced by a phenyl group, which can influence its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H18ClN3O2 |
|---|---|
分子量 |
271.74 g/mol |
IUPAC名 |
ethyl 5-amino-4-chloro-1-cyclohexylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H18ClN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h8H,2-7,14H2,1H3 |
InChIキー |
FVRDWYJYPFYEHM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)


